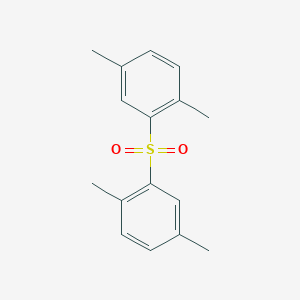

2,5-Xylyl sulfone

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of sulfones, including 2,5-Xylyl sulfone, has been extensively studied. A common method involves the oxidation of sulfides . Another approach involves aromatic sulfonylation . Alkylation or arylation of sulfinates is also used . In addition, sulfones can be synthesized through addition to alkenes and alkynes .Chemical Reactions Analysis

Sulfones, including 2,5-Xylyl sulfone, have been found to participate in various chemical reactions. For instance, they can participate in Pd-catalysed Suzuki–Miyaura type reactions . They have also been used as substrates in metal-catalyzed coupling reactions .Physical And Chemical Properties Analysis

2,5-Xylyl sulfone has a molecular weight of 274.378 Da . Its CAS Registry Number is 6632-44-6 .Applications De Recherche Scientifique

Polymer Synthesis and Properties :

- Poly(2,5-benzophenone) derivatives synthesized using 2,5-dichloro-4′-substituted benzophenones exhibit high molecular weight and solubility. These polymers are non-crystalline and have high thermal stability, making them suitable for proton exchange membranes in fuel cells (Ghassemi & Mcgrath, 2004).

Chemical Synthesis and Organic Chemistry :

- Benzosultine-sulfone, a precursor for o-xylylene, demonstrates potential for synthesizing unsymmetrically functionalized polycyclics through Diels-Alder chemistry, offering avenues for the creation of complex organic structures (Kotha & Chavan, 2010).

Fuel Cell Technology :

- Novel poly(aryl ether sulfone) copolymers containing 2,5-biphenylpyridine show excellent film-forming properties, mechanical integrity, and high thermal stability. They are suitable for high-temperature proton exchange membrane fuel cells due to their oxidative stability and high proton conductivity (Pefkianakis et al., 2005).

Membrane Science for Dye Treatment :

- Sulfonated thin-film composite nanofiltration membranes prepared using novel sulfonated aromatic diamine monomers improve water flux and dye rejection, highlighting their potential in dye solution treatment and water purification (Liu et al., 2012).

Electrochemistry and Battery Technology :

- Sulfone-based electrolytes in lithium-ion cells using high-voltage electrodes show exceptional stability and compatibility, indicating their promise for high-energy density battery applications (Abouimrane et al., 2009).

Green Chemistry Applications :

- The development of environmentally benign acid catalysts from waste materials, like xylose-derived sulfonated carbon microspheres, for biodiesel production showcases innovative approaches in green chemistry (Tran et al., 2016).

Safety And Hazards

Orientations Futures

Sulfones, including 2,5-Xylyl sulfone, have been extensively exploited in organic synthesis across several decades . Recent developments in catalytic desulfitative functionalizations have opened a new area of research . This emerging field is displaying sulfone derivatives as a new class of substrates enabling catalytic C–C and C–X bond construction . This knowledge should stimulate impactful improvements on the use of sulfones in catalytic desulfitative C–C and C–X bond formation .

Propriétés

IUPAC Name |

2-(2,5-dimethylphenyl)sulfonyl-1,4-dimethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O2S/c1-11-5-7-13(3)15(9-11)19(17,18)16-10-12(2)6-8-14(16)4/h5-10H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVRGWIOEAZMJCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C(C=CC(=C2)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00288806 | |

| Record name | 2,5-Xylyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00288806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Xylyl sulfone | |

CAS RN |

6632-44-6 | |

| Record name | Di-2,5-xylyl sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006632446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Xylyl sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57675 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Xylyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00288806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DI-2,5-XYLYL SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/981L4026AP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

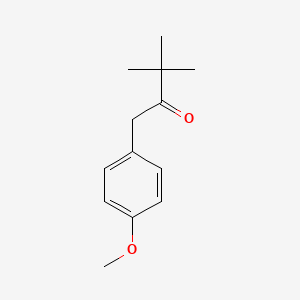

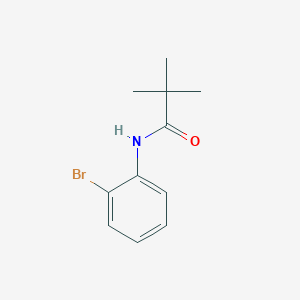

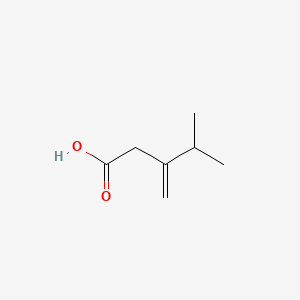

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(4-Chlorophenyl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B3055621.png)

![Acetamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-[[2-(2-ethoxyethoxy)ethyl]ethylamino]phenyl]-](/img/structure/B3055628.png)

![1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one](/img/structure/B3055629.png)